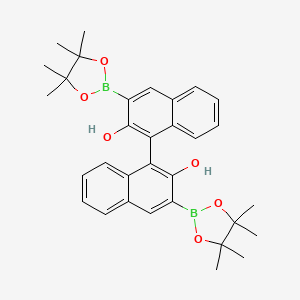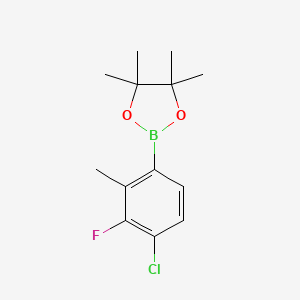
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C13H17BClFO2 and a molecular weight of 270.54 g/mol . This compound is used in various scientific experiments and is known for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
作用机制
Target of Action
The primary target of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(4-Chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester . The protodeboronation of pinacol boronic esters is a radical approach . This interaction results in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
Environmental factors such as air and moisture can influence the compound’s action, efficacy, and stability . On the other hand, pinacol boronic esters, like the compound , are usually bench stable, easy to purify, and often even commercially available .
生化分析
Biochemical Properties
The 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The stability of this compound is a key factor in its use in laboratory settings. The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .
Metabolic Pathways
Boronic esters are known to participate in various reactions, including Suzuki–Miyaura coupling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. The compound’s role in Suzuki–Miyaura coupling suggests that it may interact with palladium complexes .
Subcellular Localization
Given its role in Suzuki–Miyaura coupling, it may be found in areas of the cell where such reactions take place .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-fluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with careful control of temperature, pressure, and purity to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
相似化合物的比较
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Similar compounds include:
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the methyl group, which can affect its reactivity in coupling reactions.
Phenylboronic acid pinacol ester: Lacks the chloro and fluoro substituents, making it less reactive in certain coupling reactions.
These comparisons highlight the importance of the specific substituents in this compound, which contribute to its unique properties and applications in scientific research.
属性
IUPAC Name |
2-(4-chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQJXNOFOWBSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
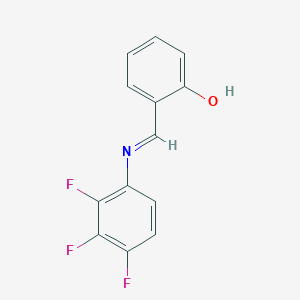
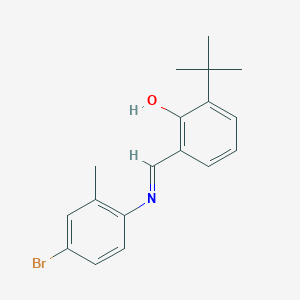
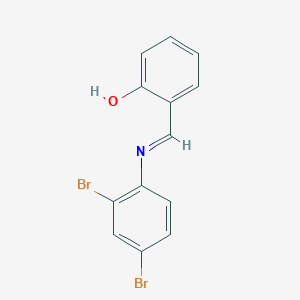
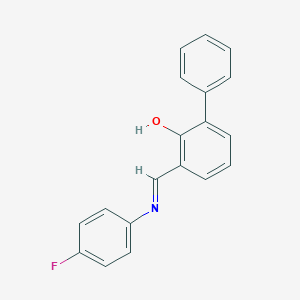
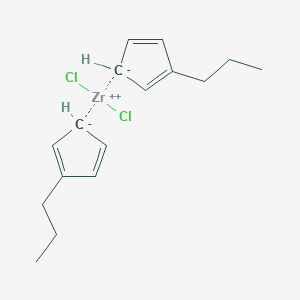
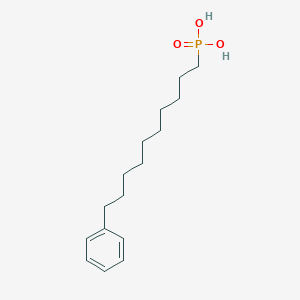
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
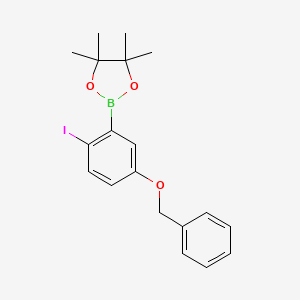
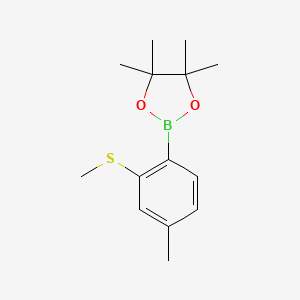
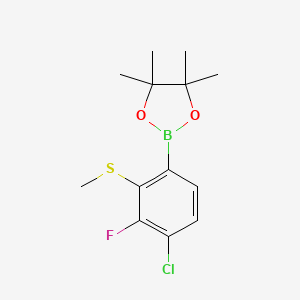
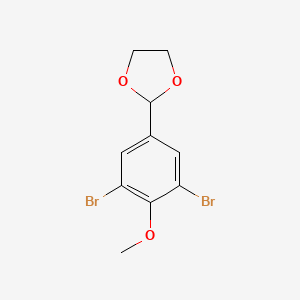
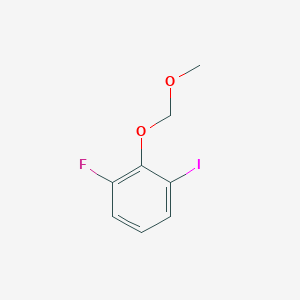
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
